![molecular formula C9H12O4 B030938 Vanylglycol CAS No. 534-82-7](/img/structure/B30938.png)
Vanylglycol
Overview
Description
Synthesis Analysis
The synthesis of Vanylglycol and related compounds involves several chemical processes and methodologies. For instance, a method for the gas chromatographic estimation of 3-methoxy-4-hydroxyphenylglycol involves its extraction and subsequent oxidation to vanillin, which is then assayed as a derivative by gas chromatography (Kahane, Mowat, & Vestergaard, 1970). Additionally, novel bis-(substituted-phenoxy) ended glycols have been synthesized using hydroxy aromatics of vanillin and related compounds, highlighting the versatility of this compound derivatives in chemical synthesis (Tuncer & Erk, 2003).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied, with techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry being utilized for their characterization. These studies provide detailed insights into the molecular configuration and the functional groups present, which are crucial for understanding the chemical behavior and applications of these compounds (Tuncer & Erk, 2000).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reaction with poly(ethylene glycols) and potassium hydroxide under mild conditions produces aryl polyglycols, demonstrating its reactivity and potential for creating novel compounds (Brunelle, Mendiratta, & Singleton, 1985). The synthesis of bis(thioglycolic acid)-vanillin-functionalized nanoparticles also exemplifies the innovative applications of this compound derivatives in green chemistry and catalysis (Nikpassand et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are essential for its application in various industrial processes. While specific studies directly analyzing these properties of this compound were not highlighted, research on related glycol compounds provides a foundational understanding that can be extrapolated to infer some physical characteristics of this compound (Yue, Zhao, Ma, & Gong, 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different chemical reagents, stability under various conditions, and potential for forming complex molecules, are crucial for its application in synthesis and material science. The reactivity of this compound derivatives in forming complex structures like fullerodendrimers illustrates the compound's versatility and potential for innovative applications in materials science (Rio et al., 2002).
Scientific Research Applications
Neuroprotective Effects
Vanillyl alcohol in Gastrodia elata Blume extracts can protect dopaminergic cells from apoptosis by reducing oxidative stress and modulating the apoptotic process. This suggests its potential in treating neurodegenerative diseases like Parkinson's disease (Kim, Choi, & Jung, 2011).
Catalytic Applications
Vanillyl-alcohol oxidase from Byssochlamys fulva V107 and Penicillium simplicissimum can catalyze the dehydrogenation of various 4-hydroxybenzylic structures and the oxidation of 4-hydroxybenzyl alcohols. This enzymatic activity aids in synthesizing compounds like S-1-(4-hydroxyphenyl)ethanol and -propanol, and reducing toxicity in plant biosynthesis (Furukawa et al., 1999; Fraaije, Veeger, & van Berkel, 1995).
Antioxidant and Cell Protection
Both synthetic capsiate and vanillyl alcohol effectively protect cells from oxidative damage and maintain healthy lipid levels, preventing lipid peroxidation (Rosa et al., 2008).
Bio-based Epoxy Resins
Bio-based epoxy resins derived from vanillyl alcohol show potential for renewable thermosets, with certain chemical structures lowering the glass transition temperature and increasing the glassy storage modulus (Hernandez et al., 2016).
Pharmacological Efficacy
Vanillyl alcohol possesses anti-angiogenic, anti-inflammatory, and anti-nociceptive activities, contributing to the efficacy of various traditional medicines (Jung et al., 2008).
Biorefinery Process Design
Comprehensive studies on vanillyl alcohol's thermophysical and thermochemical properties aid in process design and development in biorefineries (Freitas et al., 2016).
Microbial Production
An artificial pathway for microbial production of vanillyl alcohol using heterologous enzymes has been developed, showing potential for high-value methylated aromatic compounds (Chen et al., 2017).
Antioxidant and Antibacterial Properties
Caprylic acid vanillyl ester (CAVE) exhibits both antioxidant and antibacterial properties, suitable for the food and cosmetics industries (Kim & Kim, 2020).
Mechanism of Action
Target of Action
Vanylglycol, also known as MHPG or MOPEG, is a O-methylated metabolite of normetanephrine . It is biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol . The primary target of this compound is the enzyme catechol O-methyltransferase . This enzyme plays a crucial role in the metabolic disorder called tyrosinemia in newborns .
Mode of Action
This compound interacts with its target, catechol O-methyltransferase, to influence the metabolic pathways
Biochemical Pathways
This compound is involved in the pentose and glucuronate interconversion pathways . These pathways are considered promising targets for disease treatment . Disruptions in these pathways can lead to the accumulation of phenylalanine, tyrosine, this compound, and norepinephrine .
Pharmacokinetics
It is known that this compound is found normally in urine, in plasma, and cerebrospinal fluid . Alcohol consumption increases the level of this compound in urine and CSF .
Result of Action
It is known that this compound is involved in the metabolic disorder called tyrosinemia in newborns . It is also associated with several diseases such as multi-infarct dementia, epilepsy, hereditary spastic paraplegia, and schizophrenia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, alcohol consumption increases the level of this compound in urine and CSF . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Vanylglycol interacts with several enzymes and proteins. It can be biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol, catalyzed by the enzyme catechol O-methyltransferase . The nature of these interactions involves the transfer of a methyl group from S-adenosyl methionine to catechol .
Cellular Effects
This compound influences cell function by interfering with tyrosine metabolism . This interference affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by disrupting the conversion of L-2-amino-4-methylene glutaric acid to citrate via pyruvate . This disruption can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway . It interacts with enzymes such as catechol O-methyltransferase and affects metabolic flux and metabolite levels .
properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862142 | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vanylglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
534-82-7 | |
Record name | 3-Methoxy-4-hydroxyphenyl glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-hydroxyphenylglycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vanylglycol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is vanylglycol excretion affected by different medications and dietary interventions?
A1: Research suggests that this compound excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter this compound excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact this compound levels:
Q2: What analytical techniques are used to detect and quantify this compound in biological samples?
A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect this compound in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to this compound's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying this compound in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.
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